N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide
Overview
Description
N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a complex organic compound that features a benzamide core structure with additional functional groups, including an acetylphenyl group, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline derivatives to form 3-acetylaniline.
Coupling with Thiophene Derivative: The 3-acetylaniline is then coupled with a thiophene derivative under specific conditions to form the intermediate product.
Amidation Reaction: The final step involves the amidation of the intermediate with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry principles are also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the amide linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the acetylphenyl and thiophene groups enhances its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}acetamide
- N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(furan-2-yl)ethyl}benzamide
Uniqueness
N-{1-[(3-acetylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[1-(3-acetylanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-14(24)16-9-5-10-17(13-16)22-20(19(25)18-11-6-12-27-18)23-21(26)15-7-3-2-4-8-15/h2-13,20,22H,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRJTNYQIZXVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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